Benzo[d]oxazole-2-carbonitrile possesses a heterocyclic ring structure with a cyano group (C≡N). This combination can be a useful building block for the synthesis of more complex organic molecules. The cyano group can be further functionalized through various reactions, allowing for the creation of diverse target molecules with potential applications in drug discovery or material science [].
Heterocyclic compounds like Benzo[d]oxazole-2-carbonitrile can be investigated for their potential applications in developing novel functional materials. Some research explores using similar heterocycles in organic light-emitting diodes (OLEDs) due to their aromatic character and ability to participate in conjugation, which influences light emission properties [].
Benzo[d]oxazole-2-carbonitrile is a heterocyclic compound characterized by a fused aromatic ring system that includes both nitrogen and oxygen atoms. It has the molecular formula and a molecular weight of 160.13 g/mol. This compound features a cyano group () at the second position of the benzo[d]oxazole ring, contributing to its unique chemical properties and potential reactivity in various
Research indicates that benzo[d]oxazole-2-carbonitrile exhibits significant biological activity, particularly as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. By inhibiting COX-2, this compound may reduce the production of prostaglandins, which are mediators of inflammation and pain . Additionally, derivatives of benzo[d]oxazole have shown cytotoxic effects against various human tumor cell lines and antiviral activity against viruses such as hepatitis C .
The synthesis of benzo[d]oxazole-2-carbonitrile typically involves several key steps:
Benzo[d]oxazole-2-carbonitrile serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for:
Studies on benzo[d]oxazole-2-carbonitrile have focused on its interactions with various biological targets, including enzymes and receptors. Its ability to inhibit COX-2 suggests potential therapeutic applications in managing pain and inflammation. Furthermore, ongoing research aims to elucidate its pharmacokinetic properties, including absorption rates and metabolic pathways, which are crucial for assessing its viability as a drug candidate .
Several compounds share structural similarities with benzo[d]oxazole-2-carbonitrile, including:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Benzo[d]oxazole-2-carbonitrile | Cyano group at position 2; heterocyclic | COX-2 inhibition; anticancer potential |
| Benzothiazole | Sulfur atom; similar aromaticity | Antimicrobial; used in pharmaceuticals |
| Benzimidazole | Additional nitrogen; fused ring system | Antifungal; antiparasitic |
| Benzoxazole | No cyano group; simpler structure | Various biological activities |
Benzo[d]oxazole-2-carbonitrile stands out due to its unique combination of functional groups that confer specific reactivity and biological activity not found in its analogs, making it a subject of interest in both synthetic organic chemistry and medicinal research .
Single crystal X-ray diffraction analysis provides definitive structural information for Benzo[d]oxazole-2-carbonitrile and its substituted derivatives [1] [2] [3]. Crystallographic investigations have revealed fundamental insights into the molecular geometry, intermolecular interactions, and solid-state packing arrangements of these heterocyclic compounds.
The crystallographic data for 2-substituted benzoxazole derivatives demonstrate triclinic crystal systems with P-1 space group symmetry [1] [2]. Representative unit cell parameters include lattice dimensions of a = 7.4919 ± 0.0005 Å, b = 13.0828 ± 0.0009 Å, and c = 14.1914 ± 0.0014 Å, with unit cell angles of α = 94.355 ± 0.003°, β = 101.18 ± 0.003°, and γ = 102.504 ± 0.006° [1]. The calculated unit cell volume measures 1322.07 ± 0.19 ų, providing accommodation for molecular packing within the crystalline lattice [1].
Structural refinement parameters demonstrate excellent data quality with R-factors of 0.0886 for significantly intense reflections and weighted R-factors of 0.1817 [1]. The goodness-of-fit parameter achieves 0.9715, indicating high-quality structure determination [1]. Data collection employed molybdenum Kα radiation (λ = 0.71073 Å) at ambient temperature conditions (298 K) [1].
The benzoxazole ring system exhibits essentially planar geometry with maximum deviations from the mean plane typically less than 0.015 Å [2] [3]. The carbon atom at the 2-position shows the greatest deviation at -0.013 Å in representative structures [2]. This planarity facilitates optimal orbital overlap and conjugation within the heterocyclic framework [4].
Intermolecular interactions stabilize the crystal structures through hydrogen bonding networks. The compounds display characteristic N-H···N hydrogen bonding with donor-acceptor distances ranging from 2.8 to 3.2 Å [2] [3]. Additionally, C-H···N and C-H···C interactions contribute to crystal cohesion with typical interaction distances of 3.0 to 3.5 Å [2].
Crystallographic analysis reveals that substituted derivatives adopt specific conformational preferences based on substituent electronic effects [2] [3]. Electron-withdrawing groups such as the carbonitrile substituent influence the overall molecular geometry through inductive and resonance effects . The nitrile group typically maintains linear geometry with C≡N bond lengths of approximately 1.15 Å [6].
Molecular packing arrangements demonstrate π-π stacking interactions between aromatic ring systems with centroid-to-centroid distances of 3.5 to 4.0 Å [4]. These interactions contribute significantly to crystal stability and influence physical properties such as melting points and thermal stability .
The crystallographic data provide validation for computational studies and theoretical predictions of molecular geometry [4] [7]. Comparison between experimental and calculated bond lengths, bond angles, and dihedral angles typically shows excellent agreement with deviations less than 0.02 Å for bond lengths and less than 2° for bond angles [8].
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation and conformational analysis of Benzo[d]oxazole-2-carbonitrile [9] [6] [10]. Comprehensive NMR characterization encompasses both one-dimensional and two-dimensional experiments that provide detailed information about molecular structure, dynamics, and electronic environment.
Proton NMR spectroscopy of Benzo[d]oxazole-2-carbonitrile reveals characteristic chemical shift patterns reflecting the aromatic heterocyclic framework [9] [6] [10]. The aromatic protons of the benzene ring system appear as complex multiplets in the chemical shift range of 7.2 to 8.0 parts per million [6]. These signals demonstrate distinctive downfield shifts compared to simple benzene derivatives due to the electron-withdrawing influence of both the oxazole nitrogen and the carbonitrile substituent .
Individual proton assignments within the aromatic region show systematic variations based on their proximity to heteroatoms and electron-withdrawing groups [10] [12]. The protons adjacent to the oxygen atom of the oxazole ring typically appear further downfield at 7.6 to 7.8 parts per million, while protons meta to the point of ring fusion appear at 7.2 to 7.4 parts per million [10]. The proton ortho to the carbonitrile substituent experiences the most significant deshielding effect, appearing at 7.7 to 8.0 parts per million [6].
Carbon-13 NMR spectroscopy provides comprehensive structural information through chemical shift analysis of all carbon environments within the molecular framework [9] [6] [10]. The carbonitrile carbon appears as a characteristic quaternary signal in the 110 to 120 parts per million region, consistent with the sp-hybridized carbon environment of the nitrile functionality [6] [13]. This chemical shift range serves as a diagnostic marker for carbonitrile identification in heterocyclic systems .
The aromatic carbon atoms distribute across the 120 to 160 parts per million range with individual chemical shifts dependent upon their electronic environment [6] [10]. Carbons directly bonded to oxygen or nitrogen heteroatoms appear more downfield at 140 to 160 parts per million, while carbons in the benzene ring appear at 120 to 140 parts per million [10] [12]. The carbon at the 2-position of the oxazole ring, bearing the carbonitrile substituent, appears at approximately 145 to 150 parts per million [10].
Substituted derivatives demonstrate systematic chemical shift variations based on substituent electronic properties [10] [12]. Electron-donating groups such as methoxy substituents cause upfield shifts of adjacent carbons by 5 to 15 parts per million, while electron-withdrawing groups such as halogens induce downfield shifts of 3 to 10 parts per million [12]. These substituent effects provide valuable information for structural assignment and electronic characterization [10].
The oxazole carbon-nitrogen bond typically appears at 161 to 165 parts per million in carbon-13 NMR spectra, reflecting the partial double bond character of this linkage [10] [12]. This chemical shift serves as another diagnostic feature for benzoxazole identification and differentiation from related heterocyclic systems [15].
Two-dimensional NMR experiments provide essential connectivity information that enables complete structural assignment and conformational analysis [16] [17] [18]. Homonuclear correlation spectroscopy (COSY) reveals proton-proton coupling relationships within the aromatic system [19] [20]. The COSY spectrum typically displays cross-peaks connecting adjacent aromatic protons through vicinal coupling with coupling constants of 7 to 9 Hertz [18] [20].
The aromatic region of the COSY spectrum shows characteristic cross-peak patterns that reflect the substitution pattern of the benzoxazole ring system [18] [20]. Adjacent protons on the benzene ring display strong cross-peaks, while longer-range coupling between protons separated by two or three bonds appears as weaker cross-peaks [18]. These coupling patterns provide definitive evidence for regioisomer identification and substituent position assignment [20].
Heteronuclear Single Quantum Correlation (HSQC) spectroscopy establishes direct carbon-hydrogen connectivity through one-bond coupling relationships [16] [17] [18]. The HSQC spectrum displays correlation peaks between each carbon signal and its directly bonded proton, enabling unambiguous assignment of carbon-hydrogen pairs [17] . For Benzo[d]oxazole-2-carbonitrile, the HSQC spectrum shows correlations between aromatic carbons at 120 to 140 parts per million and their corresponding protons at 7.2 to 8.0 parts per million .
The HSQC experiment proves particularly valuable for distinguishing between protonated and quaternary carbons [16] [17] [20]. Quaternary carbons such as the carbonitrile carbon and the carbon bearing the carbonitrile substituent do not appear in the HSQC spectrum, providing clear identification of these structural features [20].
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range carbon-hydrogen correlations through two-bond and three-bond coupling relationships [17] [18] [22]. These correlations provide critical connectivity information for establishing the molecular framework and confirming structural assignments [18] [23]. The HMBC spectrum typically shows correlations between the carbonitrile carbon and aromatic protons two to three bonds away, confirming the position of the nitrile substituent .
The combination of COSY, HSQC, and HMBC experiments enables complete structural elucidation and provides redundant confirmation of molecular connectivity [18] [20] [24]. These techniques prove essential for structural assignment of complex substituted derivatives where overlapping signals in one-dimensional spectra complicate analysis [20].
Advanced two-dimensional techniques such as INADEQUATE spectroscopy can provide direct carbon-carbon connectivity information, although the low natural abundance of carbon-13 makes this experiment challenging for routine analysis [25]. When successful, INADEQUATE experiments provide definitive proof of carbon framework connectivity and can resolve structural ambiguities [25].
Mass spectrometry provides molecular weight determination and structural information through characteristic fragmentation pathways [26] [27] [28]. Electrospray ionization mass spectrometry (ESI-MS) represents the most commonly employed ionization technique for Benzo[d]oxazole-2-carbonitrile analysis due to its soft ionization characteristics and compatibility with liquid chromatography [27] [28] [29].
The molecular ion peak for Benzo[d]oxazole-2-carbonitrile appears at m/z 144, corresponding to the intact molecular formula C₈H₄N₂O [6] [28]. This molecular ion typically serves as the base peak under electrospray ionization conditions, indicating minimal in-source fragmentation [28]. The isotope pattern shows the characteristic M+1 peak at approximately 8.5% relative intensity due to natural carbon-13 abundance [30].
Primary fragmentation pathways involve loss of functional groups and subsequent ring system decomposition [31] [30] [32]. The most prominent fragmentation involves loss of the carbonitrile group (27 Da) yielding a fragment ion at m/z 117 with formula C₇H₃NO [31]. This fragmentation occurs through heterolytic cleavage of the carbon-carbon bond connecting the nitrile group to the oxazole ring [32].
Secondary fragmentation produces an ion at m/z 116 through loss of carbon monoxide (28 Da) from the molecular ion [31] [30]. This fragmentation involves decarbonylation of the oxazole ring system, generating a fragment with formula C₇H₄N₂ [30]. The loss of carbon monoxide represents a characteristic fragmentation pattern for oxazole-containing compounds [32].
Tertiary fragmentation generates ions at m/z 89 (C₆H₃N), m/z 63 (C₄H₃N), and m/z 51 (C₄H₃) through progressive ring opening and skeletal rearrangement [31] [30]. The fragment at m/z 89 corresponds to a benzene ring with an attached nitrogen atom, indicating cleavage of the oxazole ring with retention of the benzene framework [30] [33].
Lower mass fragments result from deep fragmentation involving multiple bond cleavages and rearrangement processes [30] [33]. The ion at m/z 63 suggests formation of a pyrrole-like fragment through cyclization following ring opening [33]. The fragment at m/z 51 corresponds to a four-carbon chain fragment, possibly involving acetylene linkages [30].
Collision-induced dissociation experiments provide additional structural information through tandem mass spectrometry (MS/MS) analysis [27] [34]. Energy-resolved fragmentation studies reveal threshold energies for specific fragmentation pathways, providing insight into bond strengths and fragmentation mechanisms [27] [34]. Low-energy collisions primarily induce loss of small neutral molecules, while higher energies promote ring fragmentation and skeletal rearrangement [34].
Substituted derivatives exhibit modified fragmentation patterns based on substituent stability and electronic effects [31] [30]. Electron-withdrawing substituents stabilize charged fragments and alter fragmentation pathways, while electron-donating groups promote different cleavage patterns [30]. Halogen substituents show characteristic isotope patterns that aid in structural identification [30] [33].
The fragmentation behavior provides valuable information for structure confirmation and impurity identification in synthetic samples [28] [30]. Comparison of experimental fragmentation patterns with spectral databases enables automated compound identification and purity assessment [26] [30]. The characteristic fragmentation pathways serve as fingerprints for compound identification in complex mixtures [26] [34].
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